N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide
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Overview
Description
N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide is a chemical compound characterized by its unique structure, which includes a trifluoromethanesulfonamide group attached to a nitrophenyl ring substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2,4-dimethyl-5-nitroaniline with trifluoromethanesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoromethanesulfonamide group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids or other functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or nitriles.
Reduction: The major product is 2,4-dimethyl-5-aminophenyl-1,1,1-trifluoromethanesulfonamide.
Oxidation: Products include carboxylic acids or other oxidized derivatives of the methyl groups.
Scientific Research Applications
N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biochemical probes or inhibitors.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The trifluoromethanesulfonamide group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethyl-5-nitrophenyl)acetamide
- 2,4-Dimethyl-5-nitroaniline
- N-(2,4-Dimethyl-5-nitrophenyl)benzenesulfonamide
Uniqueness
N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where these properties can enhance drug-like characteristics.
Properties
IUPAC Name |
N-(2,4-dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c1-5-3-6(2)8(14(15)16)4-7(5)13-19(17,18)9(10,11)12/h3-4,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYCUSAQFAGTJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NS(=O)(=O)C(F)(F)F)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510146 |
Source
|
Record name | N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53780-35-1 |
Source
|
Record name | N-(2,4-Dimethyl-5-nitrophenyl)-1,1,1-trifluoromethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70510146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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